molecular formula C15H7ClN2O8 B12621125 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one CAS No. 920006-45-7

2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one

Cat. No.: B12621125
CAS No.: 920006-45-7
M. Wt: 378.68 g/mol
InChI Key: MNWDLPJPUAFNHP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorophenyl group, two hydroxyl groups, and two nitro groups attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Modulation: Interfering with signaling pathways involved in cell growth, differentiation, or apoptosis.

    Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging ROS and protecting cells from oxidative damage.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:

    2-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Lacks the nitro groups, which may result in different biological activities.

    2-(2-Chlorophenyl)-6,8-dinitro-4H-1-benzopyran-4-one: Lacks the hydroxyl groups, which may affect its reactivity and interactions with biological targets.

    2-(2-Chlorophenyl)-5,7-dihydroxy-6-nitro-4H-1-benzopyran-4-one: Contains only one nitro group, which may alter its chemical and biological properties.

Properties

CAS No.

920006-45-7

Molecular Formula

C15H7ClN2O8

Molecular Weight

378.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-6,8-dinitrochromen-4-one

InChI

InChI=1S/C15H7ClN2O8/c16-7-4-2-1-3-6(7)9-5-8(19)10-13(20)11(17(22)23)14(21)12(18(24)25)15(10)26-9/h1-5,20-21H

InChI Key

MNWDLPJPUAFNHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)[N+](=O)[O-])O)[N+](=O)[O-])O)Cl

Origin of Product

United States

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